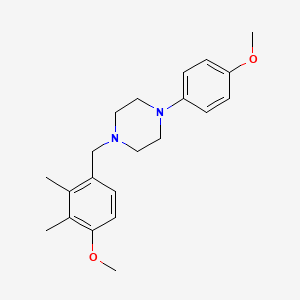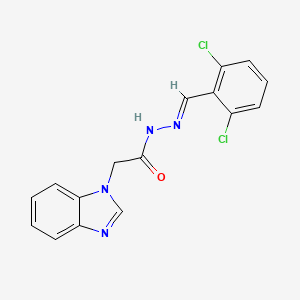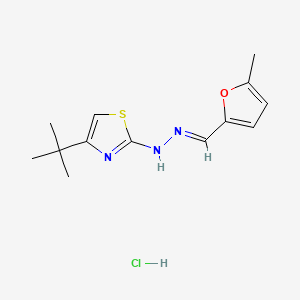
1-(4-methoxy-2,3-dimethylbenzyl)-4-(4-methoxyphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methoxy-2,3-dimethylbenzyl)-4-(4-methoxyphenyl)piperazine, also known as MeOPP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MeOPP belongs to the class of piperazine derivatives, which have been found to exhibit various biological activities, including antipsychotic, antidepressant, and anxiolytic effects. In
Mechanism of Action
The exact mechanism of action of 1-(4-methoxy-2,3-dimethylbenzyl)-4-(4-methoxyphenyl)piperazine is not fully understood, but it is believed to involve its interaction with various neurotransmitter systems in the brain. 1-(4-methoxy-2,3-dimethylbenzyl)-4-(4-methoxyphenyl)piperazine has been found to act as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, which are implicated in the pathophysiology of schizophrenia and depression, respectively. 1-(4-methoxy-2,3-dimethylbenzyl)-4-(4-methoxyphenyl)piperazine has also been found to inhibit the reuptake of norepinephrine, which may contribute to its anxiolytic effects.
Biochemical and Physiological Effects:
1-(4-methoxy-2,3-dimethylbenzyl)-4-(4-methoxyphenyl)piperazine has been found to modulate the activity of various neurotransmitter systems in the brain, which may contribute to its therapeutic effects. 1-(4-methoxy-2,3-dimethylbenzyl)-4-(4-methoxyphenyl)piperazine has been found to increase the release of dopamine and serotonin in certain brain regions, which may be beneficial in the treatment of schizophrenia and depression, respectively. 1-(4-methoxy-2,3-dimethylbenzyl)-4-(4-methoxyphenyl)piperazine has also been found to increase the levels of brain-derived neurotrophic factor, a protein that is important for the survival and growth of neurons, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
1-(4-methoxy-2,3-dimethylbenzyl)-4-(4-methoxyphenyl)piperazine has several advantages for lab experiments, including its high purity, well-defined chemical structure, and availability from commercial sources. However, 1-(4-methoxy-2,3-dimethylbenzyl)-4-(4-methoxyphenyl)piperazine also has some limitations, including its relatively low solubility in water and its potential toxicity at high doses. Therefore, caution should be taken when handling and administering 1-(4-methoxy-2,3-dimethylbenzyl)-4-(4-methoxyphenyl)piperazine in lab experiments.
Future Directions
There are several future directions for the study of 1-(4-methoxy-2,3-dimethylbenzyl)-4-(4-methoxyphenyl)piperazine. One potential direction is to investigate the potential therapeutic applications of 1-(4-methoxy-2,3-dimethylbenzyl)-4-(4-methoxyphenyl)piperazine in other neurological and psychiatric disorders, such as bipolar disorder and post-traumatic stress disorder. Another direction is to explore the molecular mechanisms underlying the therapeutic effects of 1-(4-methoxy-2,3-dimethylbenzyl)-4-(4-methoxyphenyl)piperazine, which may provide insights into the development of new treatments for these disorders. Additionally, further studies are needed to determine the optimal dosing and administration of 1-(4-methoxy-2,3-dimethylbenzyl)-4-(4-methoxyphenyl)piperazine in order to maximize its therapeutic potential while minimizing its potential toxicity.
Synthesis Methods
The synthesis of 1-(4-methoxy-2,3-dimethylbenzyl)-4-(4-methoxyphenyl)piperazine involves the reaction of 4-methoxyphenylpiperazine with 1-(4-methoxy-2,3-dimethylbenzyl)chloride in the presence of a base catalyst. The resulting product is then purified through recrystallization. The synthesis of 1-(4-methoxy-2,3-dimethylbenzyl)-4-(4-methoxyphenyl)piperazine has been reported in several scientific journals, and the purity of the compound can be confirmed through various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Scientific Research Applications
1-(4-methoxy-2,3-dimethylbenzyl)-4-(4-methoxyphenyl)piperazine has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, depression, and anxiety. In preclinical studies, 1-(4-methoxy-2,3-dimethylbenzyl)-4-(4-methoxyphenyl)piperazine has been found to exhibit antipsychotic, antidepressant, and anxiolytic effects, which are mediated through its interaction with various neurotransmitter systems, including dopamine, serotonin, and norepinephrine. 1-(4-methoxy-2,3-dimethylbenzyl)-4-(4-methoxyphenyl)piperazine has also been found to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-[(4-methoxy-2,3-dimethylphenyl)methyl]-4-(4-methoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-16-17(2)21(25-4)10-5-18(16)15-22-11-13-23(14-12-22)19-6-8-20(24-3)9-7-19/h5-10H,11-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXHZHNIFTZJLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)CN2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5263483 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-furaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5693043.png)



![N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5693081.png)

![4-[allyl(methylsulfonyl)amino]-N-cyclohexylbenzamide](/img/structure/B5693098.png)
![N,N-dimethyl-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,2-ethanediamine](/img/structure/B5693101.png)

![2,2'-[(3,4-dichlorobenzyl)imino]diethanol](/img/structure/B5693127.png)
![1-methyl-4-[(3,5,6-trimethyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B5693135.png)
